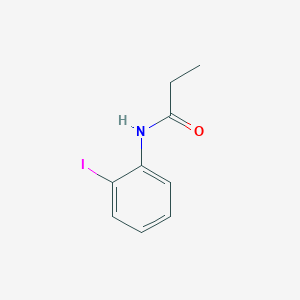
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide, also known as Bromo-Dimethoxy-Fluoro-Benzamide (BDFB), is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB belongs to the class of benzamides and is known to have a broad range of biological activities.
Mecanismo De Acción
The exact mechanism of action of BDFB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. BDFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. BDFB has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects
BDFB has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BDFB has also been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce tumor growth in animal models of cancer. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDFB has several advantages for lab experiments. It has been shown to have low toxicity and good solubility in water and organic solvents. BDFB is also relatively easy to synthesize and can be obtained in high yield. However, one limitation of BDFB is its limited stability in solution, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of BDFB. One area of interest is the development of BDFB as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Another area of interest is the elucidation of the exact mechanism of action of BDFB, which could lead to the development of more potent and selective analogs. Finally, the study of BDFB in animal models of neurological and psychiatric disorders could provide valuable insights into its potential use as a treatment for these conditions.
Conclusion
In conclusion, BDFB is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDFB has been shown to have anti-inflammatory, analgesic, and anti-cancer activities. It has also been reported to have anxiolytic and antidepressant effects. Further studies are needed to determine the optimal dosage and administration route of BDFB for these conditions. Additionally, the elucidation of the exact mechanism of action of BDFB could lead to the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of BDFB involves the reaction of 4-bromo-3,5-dimethoxybenzoic acid with 4-fluoroaniline in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields BDFB as a white solid with a melting point of 151-152°C.
Aplicaciones Científicas De Investigación
BDFB has been studied extensively for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer activities. BDFB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BDFB has been reported to have anxiolytic and antidepressant effects.
Propiedades
Nombre del producto |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C15H13BrFNO3 |
Peso molecular |
354.17 g/mol |
Nombre IUPAC |
4-bromo-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13BrFNO3/c1-20-12-7-9(8-13(21-2)14(12)16)15(19)18-11-5-3-10(17)4-6-11/h3-8H,1-2H3,(H,18,19) |
Clave InChI |
ACODPSSMAQQCEC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
COC1=CC(=CC(=C1Br)OC)C(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)
![4-({[(1-Adamantylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B253143.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B253146.png)

![Methyl 4-{[(5-nitrofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B253152.png)